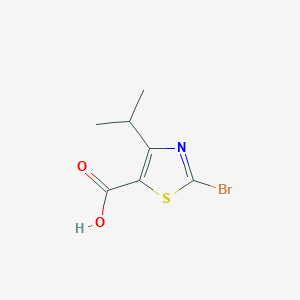
2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom, an isopropyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the bromine atom and the isopropyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Chemical Reactions Analysis
2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common reagents used in these reactions include bromine, N-bromosuccinimide, isopropyl halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used to study the biological activity of thiazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and its substituents can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-Chloro-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H8BrNO2S |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
2-bromo-4-propan-2-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H8BrNO2S/c1-3(2)4-5(6(10)11)12-7(8)9-4/h3H,1-2H3,(H,10,11) |
InChI Key |
NPAMUXNBCHIWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC(=N1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


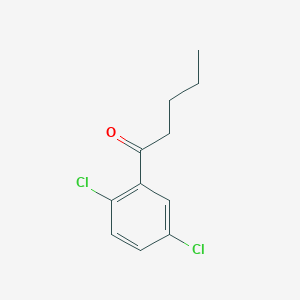
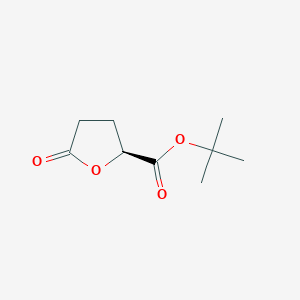
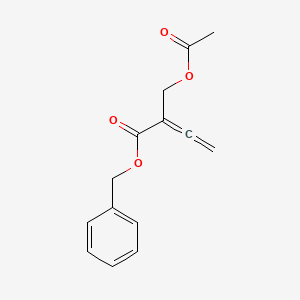

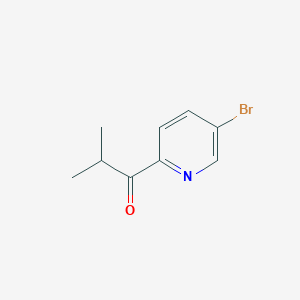
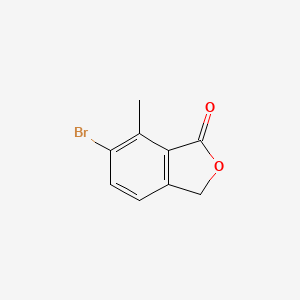
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid](/img/structure/B13031352.png)


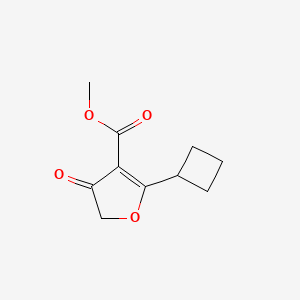
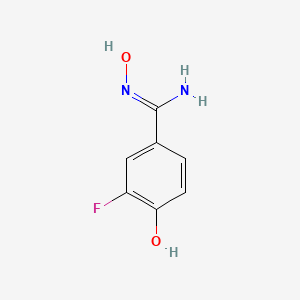
![5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)

![6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13031400.png)
